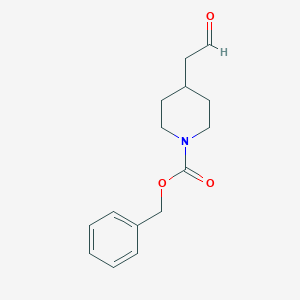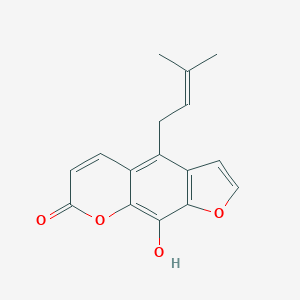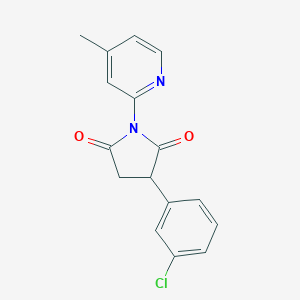
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, also known as CP-55,940, is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. This compound has been extensively studied in the field of pharmacology and has shown promising results in various scientific research studies.
Wirkmechanismus
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione acts on the endocannabinoid system, which is a complex signaling system that plays a role in various physiological processes, including pain, inflammation, and mood regulation. This compound binds to cannabinoid receptors in the brain and other parts of the body, resulting in the activation of various signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects, including the reduction of pain and inflammation, the protection of neurons from damage, and the regulation of mood and anxiety. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is its potent and selective activity on the endocannabinoid system, which makes it a useful tool for studying the physiological and pharmacological effects of this system. However, one of the limitations of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is its potential for toxicity, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, including the development of more potent and selective compounds that target the endocannabinoid system, the investigation of the potential therapeutic applications of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione in various neurological disorders, and the exploration of the molecular mechanisms underlying its physiological and pharmacological effects.
In conclusion, 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a synthetic cannabinoid that has gained significant attention due to its potential therapeutic applications. This compound has been extensively studied in the field of pharmacology and has shown promising results in various scientific research studies. Further research is needed to fully understand the potential of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione as a therapeutic agent and to develop more potent and selective compounds that target the endocannabinoid system.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves the reaction of 3-(3-chlorophenyl)-1-(4-methyl-2-pyridinyl)-2-pyrrolidinone with piperidine in the presence of a strong base. This reaction results in the formation of 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione, which is then purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has been extensively studied in the field of pharmacology due to its potential therapeutic applications. This compound has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione has also been studied for its potential as a treatment for various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
132459-02-0 |
|---|---|
Produktname |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Molekularformel |
C16H13ClN2O2 |
Molekulargewicht |
300.74 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-1-(4-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-5-6-18-14(7-10)19-15(20)9-13(16(19)21)11-3-2-4-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI-Schlüssel |
PVNKBNXQADKTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC(=NC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Synonyme |
3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




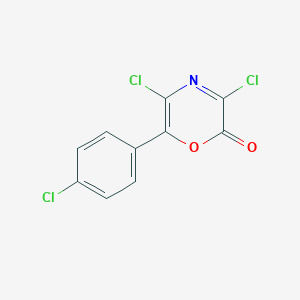
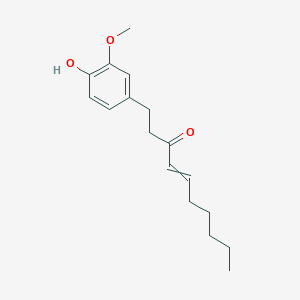
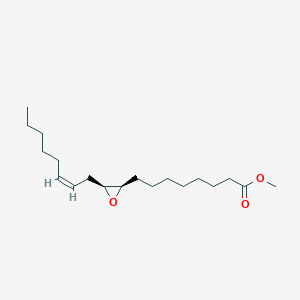
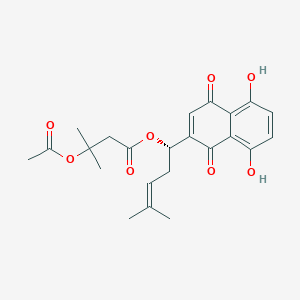
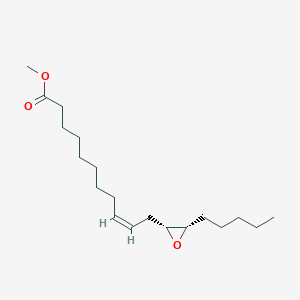
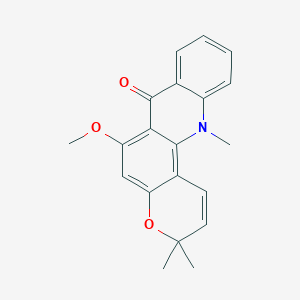
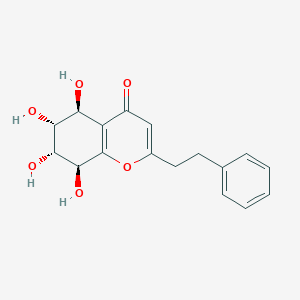
![tert-Butyl (3-azabicyclo[3.1.0]hexan-1-ylmethyl)carbamate](/img/structure/B149934.png)

